![molecular formula C20H22ClN3O3S2 B2395123 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide CAS No. 1260924-67-1](/img/structure/B2395123.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide” is a complex organic molecule. Its molecular formula is C16H19N5O2S2, with an average mass of 377.484 Da and a mono-isotopic mass of 377.098022 Da .
Molecular Structure Analysis
The structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with a butyl group at the 3-position and a sulfanyl-acetamide group at the 2-position. The acetamide group is further substituted with a 4-chloro-2-methoxyScientific Research Applications
- Researchers have designed and synthesized an organic semiconductor based on this compound: 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene . This molecule can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption.
- The synthesis involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield is 35%, and the product’s structure has been characterized by 1H-NMR analysis .
Organic Semiconductors
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Kainic Acid Receptor Radioligands
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-7-24-19(26)18-14(6-8-28-18)23-20(24)29-11-17(25)22-15-9-12(2)13(21)10-16(15)27-3/h6,8-10H,4-5,7,11H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKWIDVEXYYITI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.